molecular formula C40H42NO3PS B12513238 N-{[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl](4-methoxyphenyl)methyl}-N,2-dimethylpropane-2-sulfinamide

N-{[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl](4-methoxyphenyl)methyl}-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12513238
M. Wt: 647.8 g/mol
InChI Key: GHNPMEYVIRKQLF-UHFFFAOYSA-N
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Description

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and versatile applications in various fields of science. This compound is characterized by the presence of a diphenylphosphanyl group, a dimethylxanthenyl moiety, and a sulfinamide group, making it a valuable ligand in coordination chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide involves several steps.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, sulfides, and substituted aromatic compounds .

Scientific Research Applications

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.

    Biology: The compound is studied for its potential use in biological assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its role as a ligand, where it coordinates with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation. The molecular targets include metal ions like palladium and platinum, and the pathways involved are typically related to catalytic cycles in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of a diphenylphosphanyl group, a dimethylxanthenyl moiety, and a sulfinamide group. This unique structure imparts specific electronic and steric properties, making it highly effective in catalytic applications .

Properties

Molecular Formula

C40H42NO3PS

Molecular Weight

647.8 g/mol

IUPAC Name

N-[(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C40H42NO3PS/c1-39(2,3)46(42)41(6)36(28-24-26-29(43-7)27-25-28)32-20-14-21-33-37(32)44-38-34(40(33,4)5)22-15-23-35(38)45(30-16-10-8-11-17-30)31-18-12-9-13-19-31/h8-27,36H,1-7H3

InChI Key

GHNPMEYVIRKQLF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)OC)N(C)S(=O)C(C)(C)C)C

Origin of Product

United States

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